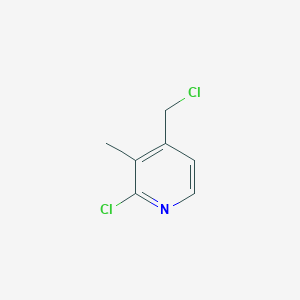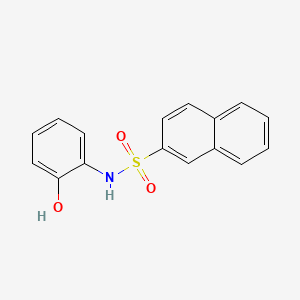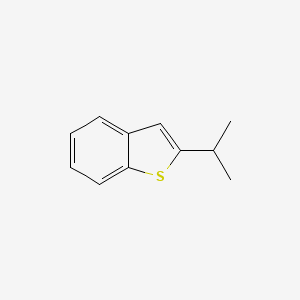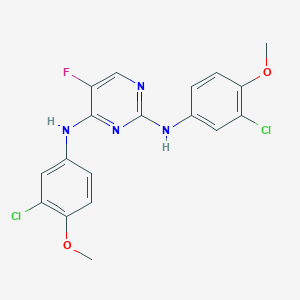
N2,N4-BIS(3-CHLORO-4-METHOXYPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorine and two 3-chloro-4-methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 5-fluoropyrimidine-2,4-diamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(3-chloro-4-methoxyphenyl)-pyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-chloropyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-bromopyrimidine-2,4-diamine
Uniqueness
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H15Cl2FN4O2 |
|---|---|
Peso molecular |
409.2 g/mol |
Nombre IUPAC |
2-N,4-N-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-26-15-5-3-10(7-12(15)19)23-17-14(21)9-22-18(25-17)24-11-4-6-16(27-2)13(20)8-11/h3-9H,1-2H3,(H2,22,23,24,25) |
Clave InChI |
ARYRWGCJHFZYEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)OC)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
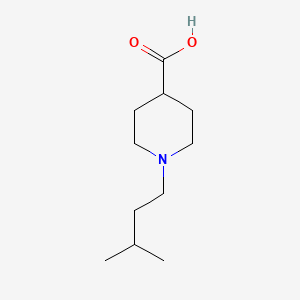
![Methyl (S)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B8780748.png)
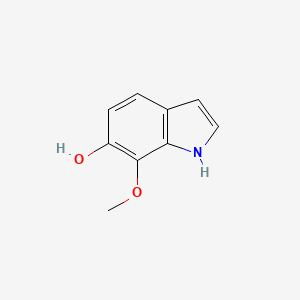
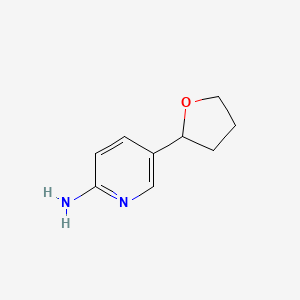
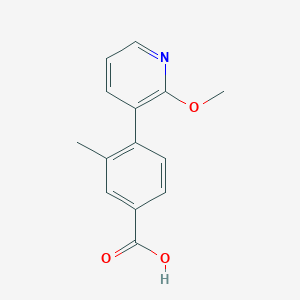

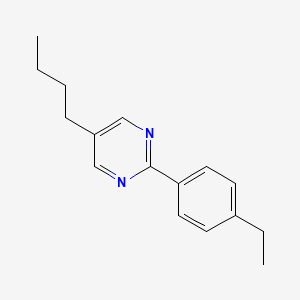
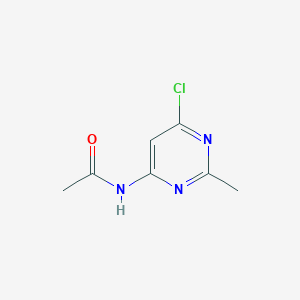
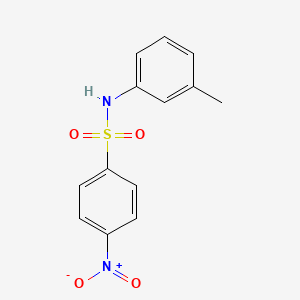
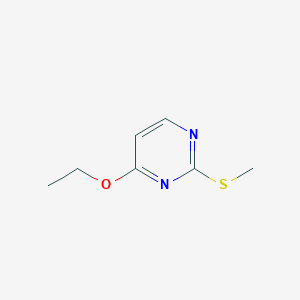
![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)
